Riboflavin 5'-sulfate

Overview

Description

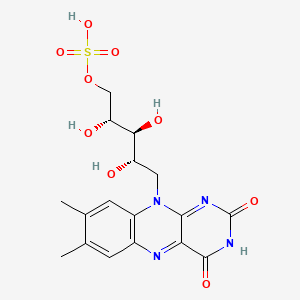

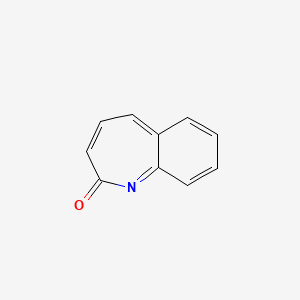

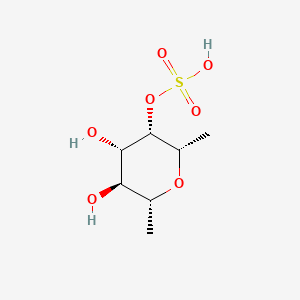

Riboflavin 5'-sulfate is a useful research compound. Its molecular formula is C17H20N4O9S and its molecular weight is 456.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Riboflavin 5'-sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Riboflavin 5'-sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties and Antivitamin Action : Riboflavin 5'-monosulfate acts as an inhibitor of D-amino acid oxidase and shows antivitamin action for riboflavin in both bacteria and mammals, although the effect in mammals is relatively weak (Yagi, 1971).

Biochemical Reactions and Nutritional Supplement : Riboflavin is essential for the formation of flavin mononucleotide and flavin adenine dinucleotide, crucial for biochemical reactions in living cells. It is widely used as a nutritional supplement in both animal and human diets (Averianova et al., 2020).

Metabolic Engineering for Enhanced Production : Metabolic engineering strategies have been developed to increase riboflavin production in Bacillus subtilis, overcoming limitations such as oxygen requirement in microbial synthesis (You et al., 2021).

Esterification and Sulfonation Studies : Computer investigations on various sulfate derivatives of riboflavin have been conducted to understand their physicochemical properties and the formation sequence of sulfate derivatives (Pająk et al., 2013).

Medical Applications in Ophthalmology : Riboflavin, when combined with ultraviolet A treatment, significantly increases corneal rigidity, making it a valuable tool in ophthalmological treatments (Wollensak et al., 2003).

Applications in Nanotechnology : Due to its unique properties, such as cell internalization and photosensitizing effects, riboflavin has found applications in nanotechnologies, including targeted drug delivery and tissue engineering (Beztsinna et al., 2016).

Urinary Excretion and Fluorometric Estimation : Riboflavin's role in biological oxidations and its urinary excretion have been studied, with methods developed for its fluorometric estimation in urine (Ferrebee, 1940).

Interaction with Folate and Homocysteine Levels : Riboflavin interacts with folate to lower plasma total homocysteine, with its effect potentially unrelated to MTHFR genotype (Moat et al., 2003).

HPLC Analysis for Plasma Riboflavin : An HPLC method has been developed for the measurement of riboflavin in plasma, useful in diagnosing deficiency and monitoring vitamin supplementation (Petteys & Frank, 2011).

Anti-inflammatory and Antinociceptive Activities : Riboflavin exhibits anti-inflammatory and antinociceptive activities in various experimental models, suggesting its potential in treating pain and inflammatory conditions (Bertollo et al., 2006).

properties

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUGCTAFWMEMDH-SCRDCRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riboflavin 5'-sulfate | |

CAS RN |

1107-62-6 | |

| Record name | Riboflavin 5'-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 5'-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ93M610GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid](/img/structure/B8055098.png)

![(2'-Amino-[1,1'-biphenyl]-2-yl)(dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphoranyl)palladium(III) chloride](/img/structure/B8055122.png)

![(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8055153.png)

![(S)-3-Methyl-1-((1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]dec-4-yl)-butylammonium trifluoroacetate](/img/structure/B8055159.png)